N-(1H-indol-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
CAS No.:
Cat. No.: VC16357718
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O2 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | N-(1H-indol-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
| Standard InChI | InChI=1S/C22H22N4O2/c27-21(25-17-10-9-16-11-12-23-20(16)14-17)8-2-1-5-13-26-15-24-19-7-4-3-6-18(19)22(26)28/h3-4,6-7,9-12,14-15,23H,1-2,5,8,13H2,(H,25,27) |
| Standard InChI Key | PXWVEKAGXAEEFE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Introduction
N-(1H-indol-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound that belongs to the class of indole and quinazoline derivatives. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry, particularly in targeted protein degradation and other therapeutic areas.
Key Features:
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Chemical Structure: The compound features an indole moiety connected to a hexanamide chain, which is further substituted with a quinazoline derivative.
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Biological Significance: Its unique structure may contribute to its pharmacological properties, making it a valuable candidate for drug development.
Synthesis of N-(1H-indol-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
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Starting Materials: Indole derivatives and quinazoline precursors.
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Reaction Conditions: Controlled temperatures, solvents like dimethylformamide, and catalysts such as triethylamine.
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Techniques: Techniques such as condensation reactions and amidation are often employed.
Synthesis Steps:
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Preparation of Indole Derivative: Activation of the indole ring for further substitution.
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Quinazoline Synthesis: Formation of the quinazoline core through condensation reactions.
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Coupling Reaction: Linking the indole and quinazoline moieties via a hexanamide chain.
Biological Activities and Potential Applications
N-(1H-indol-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is noted for its potential in medicinal chemistry, particularly in areas such as targeted protein degradation. This involves bifunctional compounds that induce protein degradation, highlighting its significance in drug development.
Therapeutic Areas:
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Targeted Protein Degradation: Potential applications in cancer therapy and other diseases where protein degradation pathways are critical.
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Other Therapeutic Areas: Research indicates potential applications beyond protein degradation, though detailed mechanisms remain under investigation.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(1H-indol-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide. A comparison of these compounds highlights their unique features and biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| N-(1H-indol-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide | Indole and quinazoline core | Potential in targeted protein degradation | Specific combination of indole and quinazoline |
| N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | Indole and quinazoline core with acetamide linkage | Anticancer properties | Shorter carbon chain affecting pharmacokinetics |
| 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)propanamide | Quinazolinone and indole moieties with propanamide linkage | Anti-cancer and anti-inflammatory effects | Methoxy substitutions on quinazoline ring |
Research Findings and Future Directions
Research on N-(1H-indol-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is ongoing, with a focus on elucidating its pharmacological properties and potential therapeutic applications. Molecular docking and in vitro assays are crucial tools in understanding its interactions with biological targets.
Future Research Directions:
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Mechanism of Action: Detailed studies on how the compound interacts with enzymes and receptors.
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Therapeutic Development: Exploration of its potential in targeted protein degradation and other therapeutic areas.
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